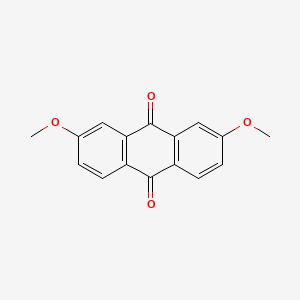

9,10-Anthracenedione, 2,7-dimethoxy-

Description

Contextual Significance of Anthraquinone (B42736) Core Structures in Chemical Science

The 9,10-anthracenedione, or anthraquinone, framework is a foundational structure in organic chemistry, consisting of a tricyclic aromatic system with two ketone groups on the central ring. rsc.org This planar structure is the backbone for a vast class of compounds found extensively in nature, including in various plants, fungi, lichens, and insects. rsc.org Historically, these compounds were prized as pigments and dyes.

In modern chemical science, the significance of the anthraquinone core has expanded dramatically. These structures are integral to numerous pharmacological activities, exhibiting properties that are antibacterial, anti-inflammatory, antioxidant, and anticancer. rsc.org The rigid and planar nature of the anthraquinone skeleton allows it to intercalate with DNA, a mechanism that is often exploited in the design of therapeutic agents. researchgate.net Beyond medicine, anthraquinone derivatives are crucial in industrial applications, such as in the manufacturing of paper pulp and the production of hydrogen peroxide. rsc.org

Overview of Research Trajectories for Methoxy-Substituted Anthracenediones

The substitution of methoxy (B1213986) (-OCH3) groups onto the anthraquinone core significantly influences the molecule's physical, chemical, and biological properties. researchgate.net Research into methoxy-substituted anthracenediones follows several key trajectories. One major area of investigation is the isolation and characterization of naturally occurring methoxy-anthraquinones and the evaluation of their bioactivities. Studies have shown that the presence and position of methoxy groups can modulate a compound's therapeutic potential, including its efficacy as an antiplasmodial, antituberculosis, or cytotoxic agent.

Another significant research focus is the synthetic chemistry of these compounds. Scientists are actively developing new and efficient methods for the synthesis of specific methoxy-anthraquinone isomers. These synthetic efforts are often driven by the need for molecular building blocks for constructing more complex, functional molecules with tailored electronic or biological properties. The photochemical reactivity of methoxy-substituted anthraquinones is also an area of academic interest, exploring how light can be used to induce specific chemical transformations.

Scope and Academic Research Focus of the Review

This review focuses exclusively on the chemical compound 9,10-Anthracenedione, 2,7-dimethoxy-. The scope is strictly limited to the academic and research-oriented aspects of this specific molecule. The article will detail the established synthetic route for this compound and present its known physicochemical properties. The primary academic focus is to present the factual, data-driven information available for 9,10-Anthracenedione, 2,7-dimethoxy-, positioning it within the broader context of anthraquinone chemistry and highlighting its role as a well-defined chemical entity in scientific research.

Detailed Research Findings on 9,10-Anthracenedione, 2,7-dimethoxy-

Academic research has led to the successful synthesis and characterization of 9,10-Anthracenedione, 2,7-dimethoxy-, establishing it as a valuable intermediate for the preparation of more complex molecular systems.

Synthesis and Physicochemical Properties

A specific method for the preparation of 2,7-dimethoxyanthraquinone has been detailed in the scientific literature. The synthesis involves the nucleophilic substitution of 2,7-dinitroanthraquinone (B3063185) with methoxide. In a typical procedure, sodium metal is dissolved in dry methanol (B129727) to form sodium methoxide. This solution is then added to a suspension of 2,7-dinitroanthraquinone in methanol and refluxed for several hours. The resulting crude product can be purified by recrystallization from toluene (B28343) to yield pure, bright-yellow crystals of 2,7-dimethoxyanthraquinone.

The characterization of the synthesized compound has confirmed its identity and purity. The melting point has been recorded at 212-213°C. Furthermore, elemental analysis provides results consistent with the expected molecular formula, C16H12O4. These findings underscore its role as a well-characterized compound for use in further chemical synthesis.

Below is an interactive data table summarizing the key properties of 9,10-Anthracenedione, 2,7-dimethoxy-.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H12O4 | |

| Appearance | Bright-yellow crystals | |

| Melting Point | 212-213 °C | |

| Elemental Analysis | ||

| Calculated Carbon (%) | 71.63 | |

| Found Carbon (%) | 71.49 | |

| Calculated Hydrogen (%) | 4.51 | |

| Found Hydrogen (%) | 4.37 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethoxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-9-3-5-11-13(7-9)16(18)14-8-10(20-2)4-6-12(14)15(11)17/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROSJLWBFOKJMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441514 | |

| Record name | 9,10-Anthracenedione, 2,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73453-68-6 | |

| Record name | 9,10-Anthracenedione, 2,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 9,10 Anthracenedione, 2,7 Dimethoxy and Its Analogues

Direct Synthetic Approaches

Direct approaches involve the modification of a substituted anthraquinone (B42736) to introduce the desired methoxy (B1213986) groups at the C-2 and C-7 positions. These methods are often straightforward but can be limited by regioselectivity and the reactivity of the starting materials.

Etherification Reactions

A common and direct method for synthesizing 2,7-dimethoxyanthraquinone is the etherification of the corresponding dihydroxyanthraquinone. This reaction typically involves the alkylation of 2,7-dihydroxyanthraquinone with a methylating agent.

Reaction Scheme: The general reaction involves treating 2,7-dihydroxyanthraquinone with a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄), in the presence of a base. The base, commonly potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), deprotonates the hydroxyl groups, forming more nucleophilic phenoxides that subsequently react with the methylating agent.

Research Findings: Studies on the synthesis of various anthraquinone derivatives demonstrate the utility of this approach. For instance, related syntheses of 1,4- and 1,8-dihydroxyanthraquinone derivatives have been successfully carried out using alkyl halides in the presence of K₂CO₃ in a solvent like N,N-dimethylformamide (DMF). arkat-usa.org In a procedure for preparing the anthraquinone segment of the antibiotic clostrubin, a methylation step was successfully performed using methyl iodide and potassium carbonate in DMF at room temperature over 18 hours. researchgate.net These conditions are representative of those that would be applied for the methylation of 2,7-dihydroxyanthraquinone.

Table 1: Typical Conditions for Etherification of Dihydroxyanthraquinones

| Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| Methyl Iodide | K₂CO₃ | DMF | 22 | 18 | High |

| Dimethyl Sulfate | NaOH | Acetone | Reflux | 4-8 | Good to High |

| Methyl Iodide | NaH | THF | 0 to RT | 12 | High |

Note: Yields are generalized from similar reactions on anthraquinone scaffolds and may vary for the specific 2,7-isomer.

Friedel-Crafts Condensation Routes

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and provides a powerful tool for constructing the anthraquinone framework. wikipedia.org This approach typically involves two key steps: an initial acylation of an aromatic substrate with phthalic anhydride, followed by an acid-catalyzed intramolecular cyclization to form the tricyclic ring system. nih.gov

To synthesize 2,7-dimethoxyanthraquinone, a suitably substituted benzene derivative would be the starting point. For example, the Friedel-Crafts acylation of 1,4-dimethoxybenzene with phthalic anhydride would be expected to yield a mixture of benzoylbenzoic acid isomers. The subsequent cyclization of the desired isomer under strong acidic conditions (e.g., sulfuric acid or polyphosphoric acid) would furnish the target anthraquinone. nih.gov However, controlling the regioselectivity of the initial acylation can be a significant challenge, often leading to mixtures of products. nih.gov

Research Findings: While direct synthesis of the 2,7-dimethoxy isomer via this route is not extensively documented, the general methodology is well-established for other isomers. nih.gov For instance, syntheses of isopropyl-substituted anthraquinones have been achieved by reacting isopropyl-substituted benzenes with phthalic anhydride in the presence of aluminum trichloride, followed by cyclization with oleum (B3057394). nih.gov A notable issue in these reactions is the potential for alkyl group migration under the strong Lewis acid conditions. nih.gov

Green chemistry approaches have explored the use of solid acid catalysts to drive Friedel-Crafts reactions under solvent-free conditions, offering advantages in terms of catalyst recyclability and reduced environmental impact. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions (SN) on the anthraquinone ring can also be employed to introduce methoxy groups. wikipedia.orgmasterorganicchemistry.com This would typically involve the displacement of a suitable leaving group, such as a halogen (e.g., chloro or bromo), at the 2- and 7-positions by a methoxide nucleophile.

Reaction Scheme: The reaction of 2,7-dihaloanthraquinone with sodium methoxide (NaOMe) in a suitable solvent like methanol (B129727) or DMF at elevated temperatures would lead to the desired 2,7-dimethoxyanthraquinone. The reactivity of the haloanthraquinone is influenced by the electron-withdrawing nature of the quinone carbonyl groups, which activates the ring towards nucleophilic attack.

Research Findings: While the direct methoxylation of 2,7-dihaloanthraquinone is a plausible route, much of the recent literature focuses on the reverse reaction, where methoxy groups are displaced by other nucleophiles, such as amines. nih.govmdpi.com For example, the treatment of 1,4-dimethoxyanthracene-9,10-dione with butylamine can lead to the substitution of the methoxy groups. nih.govmdpi.com This indicates that the C-O bond in methoxyanthraquinones is susceptible to cleavage under certain conditions, suggesting the substitution reaction is reversible and its direction can be controlled by the specific reaction conditions and nucleophile used.

Indirect Synthetic Pathways and Precursor Chemistry

Indirect pathways build the 2,7-disubstituted anthracene (B1667546) core from smaller, functionalized precursors. These multi-step syntheses often offer better control over regiochemistry compared to direct approaches.

A prominent indirect strategy is the Diels-Alder reaction. nih.gov This cycloaddition approach can be used to construct the central ring of the anthraquinone system. For example, a reaction between a suitably substituted 1,4-benzoquinone and a diene could be envisioned. A synthesis of the bottom fragment of mumbaistatin utilized a Diels-Alder reaction between a diene and chlorojuglone, followed by aromatization, to create a substituted anthraquinone. nih.gov For the 2,7-dimethoxy target, one could foresee a pathway involving the cycloaddition of a diene to a 2,6-dimethoxy-1,4-benzoquinone precursor, although the synthesis of such precursors can be complex.

Another powerful method involves annulation strategies, such as the Hauser annulation. This reaction involves the conjugate addition of a phthalide anion to a Michael acceptor, followed by cyclization and aromatization to form the anthraquinone core. nih.gov By using appropriately substituted phthalide and Michael acceptor precursors, specific substitution patterns on the final anthraquinone can be achieved.

The synthesis of 2,7-dimethylanthracene, an analogue of the target compound, was definitively achieved in early work, establishing a clear orientation of the substituents. Such foundational work on related structures provides a blueprint for the regiocontrolled synthesis of the 2,7-dimethoxy variant.

Reaction Condition Optimization for Enhanced Yields and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of side products, particularly in cases where regioselectivity is a concern. Key parameters that are often adjusted include the choice of solvent, catalyst, temperature, reaction time, and the stoichiometry of reactants. scielo.br

For etherification reactions , optimization may involve screening different base/solvent combinations. The use of a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) can sometimes lead to cleaner reactions and higher yields compared to carbonate bases in polar aprotic solvents.

In Friedel-Crafts acylations , the choice of Lewis acid catalyst and solvent can significantly impact selectivity. Nitromethane has been shown to provide optimal selectivity in certain intramolecular Friedel-Crafts reactions. orgsyn.org The ratio of catalyst to reactants and the reaction temperature are also critical variables that must be carefully controlled to prevent side reactions like isomer migration. nih.gov

For nucleophilic substitution reactions , temperature and reaction time are key. Higher temperatures generally favor substitution but can also lead to decomposition or the formation of undesired byproducts. The choice of solvent is also important, as it must solubilize the reactants and facilitate the substitution process. Aprotic polar solvents like DMSO or DMF are often effective for SNAr reactions.

The development of optimized conditions often relies on systematic studies where one parameter is varied while others are kept constant to determine the ideal balance between reaction conversion and selectivity. scielo.br

Novel Catalytic Systems in Anthracenedione Synthesis

Modern synthetic chemistry has seen the development of numerous novel catalytic systems that offer milder reaction conditions, higher selectivity, and improved efficiency for the synthesis of complex aromatic systems like anthracenediones.

Transition metal catalysis has been particularly impactful. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form C-C bonds and assemble the precursors for anthraquinone synthesis. frontiersin.orgnih.gov For instance, a library of biologically active anthraquinones was synthesized in good yields via a palladium-catalyzed intermolecular direct acylation, followed by an intramolecular Friedel–Crafts acylation. nih.gov

Iridium-based catalysts have also been developed for the synthesis of anthraquinone derivatives. One valuable method utilizes an [Ir(cod)Cl]₂/bis(diphenylphosphino)ethane (DPPE) system. frontiersin.org Zinc iodide has been employed to catalyze Diels-Alder reactions followed by intramolecular Friedel-Crafts cyclization to efficiently prepare a range of anthraquinone derivatives. nih.gov

In the context of greener chemistry, there is a strong emphasis on developing recyclable catalyst systems. Heterogeneous catalysts are advantageous due to their easy separation and potential for reuse. frontiersin.orgnih.gov Furthermore, the use of alternative reaction media, such as water or ionic liquids, is being explored to reduce the reliance on volatile organic solvents. frontiersin.orgnih.gov For the oxidation of anthracenes to anthraquinones, catalytic systems based on copper compounds using hydrogen peroxide as a green oxidant have been reported, achieving high conversion and selectivity. google.com

Green Chemistry Principles and Sustainable Synthesis Methodologies for 9,10-Anthracenedione, 2,7-dimethoxy- and its Analogues

The growing emphasis on environmental stewardship in chemical manufacturing has spurred the development of green and sustainable synthetic routes for complex organic molecules, including 9,10-Anthracenedione, 2,7-dimethoxy- and its analogues. These methodologies prioritize the reduction of hazardous substances, minimize waste, and improve energy efficiency, aligning with the core principles of green chemistry. Research in this area for anthraquinone derivatives has explored biocatalysis, the use of alternative energy sources, and the implementation of eco-friendly reaction media.

One promising green approach involves the use of biocatalysts, such as enzymes or whole microbial cells, to carry out specific transformations. nih.gov This methodology offers high selectivity and reduces the need for protecting groups and harsh reagents often employed in traditional chemical syntheses. For instance, glycosyltransferases have been utilized in the microbial synthesis of anthraquinone glucosides, a process described as inexpensive and environmentally friendly. nih.gov While not specific to 2,7-dimethoxyanthraquinone, this approach highlights the potential for biocatalytic modifications of the anthraquinone core. Chemoenzymatic processes have also been developed for the synthesis of medicinally important deoxyanthraquinones, employing an anthrol reductase for regio- and stereoselective reductions. rsc.org

Microwave-assisted synthesis represents another significant advancement in the green synthesis of anthraquinone derivatives. researchgate.net Microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for solvent-free conditions. researchgate.net This technique provides rapid and uniform heating, which can enhance reaction rates and minimize the formation of byproducts. nih.gov The application of microwave-assisted synthesis has been demonstrated for various heterocyclic compounds and offers a viable green alternative to conventional heating methods for the synthesis of anthraquinone analogues. nih.govnih.gov

The development of environmentally benign reaction conditions is a cornerstone of green chemistry. This includes the use of water as a solvent and the development of one-pot, multi-component reactions to reduce waste and improve atom economy. An example of this is a one-pot, three-component condensation for the synthesis of aryl and vinyl dithiocarbamates catalyzed by copper nanoparticles in water, showcasing a convenient and green procedure. researchgate.net Furthermore, solvent-free synthesis methods, often coupled with microwave irradiation, have been successfully applied to the preparation of anthraquinone dyes, offering a cleaner and more efficient synthetic route. researchgate.net

While specific green synthesis protocols for 9,10-Anthracenedione, 2,7-dimethoxy- are not extensively detailed in the reviewed literature, the principles and methodologies applied to its analogues provide a clear framework for the development of sustainable synthetic strategies. These approaches, summarized in the table below, focus on minimizing environmental impact while maintaining high efficiency and product purity.

| Green Chemistry Approach | Key Features | Potential Application to 2,7-dimethoxyanthraquinone Synthesis |

| Biocatalysis | Use of enzymes or whole organisms, high selectivity, mild reaction conditions. nih.govrsc.org | Enzymatic methylation or other modifications of a suitable anthraquinone precursor. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free reactions. researchgate.netnih.gov | Acceleration of condensation or cyclization steps in the synthesis of the anthraquinone core. |

| Solvent-Free Reactions | Elimination of hazardous organic solvents, simplified workup procedures. researchgate.net | Solid-state reactions or reactions under microwave irradiation without a solvent. |

| Aqueous Media | Use of water as a safe and environmentally friendly solvent. researchgate.net | Performing synthetic steps in aqueous systems, potentially with the aid of phase-transfer catalysts. |

| Multi-Component Reactions | Combining multiple reaction steps into a single pot, improving efficiency and reducing waste. researchgate.net | A convergent synthesis strategy where key fragments are combined in a one-pot procedure. |

Advanced Spectroscopic and Crystallographic Characterization in Research Paradigms

Elucidation of Molecular Conformation via Single-Crystal X-ray Diffraction (XRD)

Single-crystal X-ray diffraction (XRD) has been instrumental in determining the precise molecular conformation of 9,10-Anthracenedione, 2,7-dimethoxy-, also known as 2,7-dimethoxyanthraquinone. Studies have revealed that the molecule is nearly planar. nih.govresearchgate.net In one crystallographically independent molecule, the maximum deviation from the mean plane of the anthraquinone (B42736) ring system was found to be 0.018(3) Å for one carbon atom (C8) and 0.049(3) Å for another (C16) in a second independent molecule within the same crystal structure. nih.govresearchgate.net

The conformation of the methoxy (B1213986) groups is a key feature of the molecular structure. The Cmethyl—O bonds are oriented along the short molecular axis. nih.govresearchgate.net This is evidenced by the torsion angles of C3—C2—O2—C8 and C11—C10—O4—C16, which are approximately 179.6(2)° and 178.0(2)°, respectively. nih.govresearchgate.net This preferred conformation is similar to that observed in the corresponding moiety of 2,3,6,7-tetramethoxy-9,10-anthraquinone. nih.gov The molecule crystallizes with two half-molecules in the asymmetric unit, with the complete molecules being generated by crystallographic inversion centers. nih.govresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C16H12O4 | nih.gov |

| Molecular Weight | 268.26 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | researchgate.net |

| a (Å) | 16.2689 (19) | nih.gov |

| b (Å) | 3.9357 (4) | nih.gov |

| c (Å) | 19.9510 (19) | nih.gov |

| β (°) | 109.499 (3) | nih.gov |

| Volume (Å3) | 1204.2 (2) | nih.gov |

| Z | 4 | nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-stacking)

The arrangement of molecules in the crystalline state, known as crystal packing, is governed by various intermolecular interactions. In the case of 9,10-Anthracenedione, 2,7-dimethoxy-, the crystal structure is characterized by a combination of columnar stacking and a herringbone-like arrangement. nih.govresearchgate.net The molecules form slipped π-stacks along the b-axis of the crystal lattice. nih.govresearchgate.net

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. numberanalytics.com Advanced NMR techniques, such as two-dimensional (2D) NMR, provide even more detailed information about molecular connectivity and spatial relationships. numberanalytics.com

For complex molecules like derivatives of 9,10-Anthracenedione, 2,7-dimethoxy-, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals. ipb.ptresearchgate.net These techniques can be used to confirm the substitution pattern on the anthraquinone core and to characterize the structural dynamics of the molecule in solution. numberanalytics.comnih.gov For instance, monitoring changes in NMR spectra upon irradiation can help identify photoproducts, such as the formation of anthraquinone from the photo-oxidation of anthracene (B1667546) derivatives. beilstein-journals.org

| Technique | Abbreviation | Information Provided | Reference |

|---|---|---|---|

| Correlation Spectroscopy | COSY | Identifies spin-coupled protons (¹H-¹H correlations). | numberanalytics.com |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons directly bonded to heteronuclei (e.g., ¹³C, ¹⁵N). | ipb.pt |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and heteronuclei over two or three bonds. | ipb.pt |

| Total Correlation Spectroscopy | TOCSY | Correlates all protons within a spin system. | ipb.pt |

| Rotating frame Overhauser Effect Spectroscopy | ROESY | Identifies protons that are close in space, irrespective of bonding. | ipb.pt |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can offer insights into molecular structure and bonding. currentseparations.comnih.govnih.gov The spectra are characterized by absorption bands corresponding to specific vibrational modes of the molecule. researchgate.net

For 9,10-Anthracenedione, 2,7-dimethoxy-, the FT-IR and Raman spectra would be expected to show characteristic bands for the C=O stretching of the quinone moiety, C-O-C stretching of the methoxy groups, and various vibrations associated with the aromatic rings. researchgate.netresearchgate.netresearchgate.net For the parent compound, 9,10-anthraquinone, these techniques are well-established. nist.govnist.gov Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which aids in the assignment of experimental spectra. nsf.govlmaleidykla.lt The analysis of these vibrational modes can provide valuable information for identifying the compound and understanding its electronic structure. ojp.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification and Pathway Interrogation

High-Resolution Mass Spectrometry (HRMS) is a highly sensitive and accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with high precision. iaph.es This technique is crucial for confirming the identity of synthesized compounds and for identifying unknown products in a reaction mixture. rsc.org

In the context of research involving 9,10-Anthracenedione, 2,7-dimethoxy-, HRMS would be used to confirm its molecular formula (C₁₆H₁₂O₄) by providing a highly accurate mass measurement. nih.govresearchgate.net Furthermore, in studies exploring the reactivity of this compound, HRMS is an essential tool for identifying intermediates and final products, thereby helping to elucidate reaction pathways. researchgate.net The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. nist.govnist.gov

Applications and Functionalization in Advanced Materials Science

Electrochemical Performance as Cathode Materials in Energy Storage Systems (e.g., Lithium-Ion Batteries)

9,10-Anthracenedione, 2,7-dimethoxy- (referred to as 2,6-dimethoxy-9,10-anthraquinone or DMAQ in some literature) has been investigated as a promising organic cathode material for lithium-ion batteries. nih.govacs.org Its performance is intrinsically linked to its molecular structure and the electrolyte environment in which it operates.

The introduction of two methoxy (B1213986) groups onto the anthraquinone (B42736) skeleton significantly enhances the electrochemical performance compared to the parent unsubstituted 9,10-anthraquinone (AQ). researchgate.net Unsubstituted AQ suffers from poor cycling stability due to its high solubility in common battery electrolytes. researchgate.net

Density functional theory (DFT) calculations have revealed a conjugation effect between the oxygen atoms of the methoxy groups and the anthraquinone core. nih.govacs.orgresearchgate.net This effect extends the conjugate plane of the molecule and increases intermolecular interactions. nih.govresearchgate.net As a direct consequence, the solubility of 9,10-Anthracenedione, 2,7-dimethoxy- in ether-based electrolytes is considerably reduced, which in turn leads to greatly enhanced cycling performance. nih.govacs.orgresearchgate.net The electron-donating nature of the alkoxy substituents also affects the redox potential, shifting the first reduction potential to approximately -1.5 V (vs Fc/Fc+), a shift of 80 to 95 mV compared to unsubstituted anthraquinone. nih.gov This corresponds to a decrease in the absolute electron affinity. nih.gov

The performance of 9,10-Anthracenedione, 2,7-dimethoxy- as a cathode material is highly dependent on the electrolyte composition and concentration. nih.gov Studies using a lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) salt in a solvent mixture of 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME) have shown that the molar concentration of the salt is a critical factor. nih.govacs.org Both relatively low (2 M) and high (6 M) electrolyte concentrations result in unsatisfactory cell performance. nih.govacs.orgresearchgate.net However, an optimal, moderate concentration of 4 M LiTFSI in DOL/DME delivers the highest initial capacity and the best cycling stability. nih.govacs.orgresearchgate.net This highlights that achieving high electrochemical performance requires careful optimization of both the molecular structure of the electrode material and the surrounding electrolyte system. nih.gov

| Electrolyte Concentration (LiTFSI in DOL/DME) | Observed Cell Performance | Reference |

|---|---|---|

| 2 M | Unsatisfied Performance | nih.gov, researchgate.net, acs.org |

| 4 M | Highest Initial Capacity and Best Cycling Stability | nih.gov, researchgate.net, acs.org |

| 6 M | Unsatisfied Performance | nih.gov, researchgate.net, acs.org |

Design and Development of Organic Conductive Materials and Semiconductors

The 9,10-anthraquinone framework is recognized as an attractive scaffold for the development of electron-accepting materials and n-type organic semiconductors. researchgate.netresearchgate.net The redox-active nature of the anthraquinone core, which can undergo two reversible one-electron reductions, is central to this functionality. nih.gov The introduction of substituents, such as the methoxy groups in 9,10-Anthracenedione, 2,7-dimethoxy-, allows for the tuning of its electronic properties, including its electron affinity. nih.gov These modifications are a key strategy in designing organic molecules for electronic devices. researchgate.net The development of such organic small molecule semiconductors is driven by their potential application in devices like organic photovoltaics (OPVs). researchgate.net

Investigation of Photophysical Properties for Optoelectronic Applications

The substitution of the anthraquinone core with methoxy groups also alters its photophysical properties, making it a candidate for optoelectronic applications. nih.govresearchgate.net UV-vis spectroscopy of 2,6-dialkoxy-9,10-anthraquinones shows a substitution-induced bathochromic (red) shift of the lowest energy absorption band to around 350 nm, compared to approximately 325 nm for unsubstituted anthraquinone. nih.gov This tunability of the optical emission is a desirable trait for materials used in light-emitting devices. semanticscholar.org The fluorescence of anthraquinone derivatives is strongly influenced by intramolecular charge transfer, and their relatively high electron affinity combined with tunable emission suggests potential for use in organic electronics. researchgate.net The specific conformation of the methoxy groups, where the Cmethyl—O bonds are directed along the molecule's short axis, influences the crystal packing and, consequently, the solid-state optical properties. nih.gov

| Compound | Lowest Energy Absorption Band (λmax) | Reference |

|---|---|---|

| 9,10-Anthraquinone (Unsubstituted) | ~325 nm | nih.gov |

| 2,6-Dialkoxy-9,10-anthraquinones | ~350 nm | nih.gov |

Integration into Supramolecular Assemblies and Frameworks

The introduction of alkoxy substituents like methoxy groups improves the solution processability of the anthraquinone core, facilitating its integration into ordered supramolecular structures. nih.gov This has been demonstrated through the formation of well-ordered two-dimensional (2D) self-assembled monolayers on surfaces such as highly oriented pyrolytic graphite (B72142) (HOPG). nih.gov

The molecular packing in both 2D monolayers and 3D single crystals is significantly influenced by the substituents. nih.gov For 9,10-Anthracenedione, 2,7-dimethoxy-, the crystal structure is characterized by a combination of a columnar stacking and a herringbone-like arrangement. nih.gov The molecules form slipped π-stacks with interplanar distances between 3.451 Å and 3.493 Å. nih.gov As the length of the alkoxy chain increases in related derivatives, the supramolecular organization evolves from this herringbone-type structure to a lamellar arrangement. nih.gov This ability to direct self-assembly through molecular design is crucial for the bottom-up fabrication of functional nanoscale materials and devices.

| Structural Level | Observed Arrangement | Key Features | Reference |

|---|---|---|---|

| 3D Crystal Structure | Combination of columnar stacking and herringbone-like arrangement | Slipped π-stacks; Interplanar distances of 3.451 Å - 3.493 Å | nih.gov |

| 2D Monolayer (on HOPG) | Ordered self-assembled monolayers | Packing evolves from herringbone to lamellar with longer alkoxy chains | nih.gov |

Mechanistic Biological Interactions and Structure Activity Relationship Sar Studies

In Vitro Cytotoxicity Mechanisms in Cancer Cell Lines (e.g., G2/M Arrest, Apoptosis Induction)

Anthraquinone (B42736) derivatives are well-documented for their anticancer properties, which often stem from their ability to interfere with cell cycle progression and induce programmed cell death (apoptosis). While specific studies on 2,7-dimethoxyanthraquinone are part of a broader investigation into anthraquinone derivatives, the mechanisms are generally conserved across the class, with substituent-specific variations.

Derivatives of 9,10-anthracenedione have been shown to induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines. This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. For instance, certain synthetic anthraquinone derivatives have been observed to cause G2/M arrest in human bladder carcinoma (NTUB1) cells. nih.gov This effect is often linked to the modulation of key cell cycle regulatory proteins. Studies on related compounds have shown an upregulation of p21 and cyclin B1, which are critical regulators of the G2/M checkpoint. nih.govnih.gov

The induction of apoptosis is another primary mechanism of cytotoxicity. Anthraquinones can trigger apoptosis through both intrinsic (mitochondria-mediated) and extrinsic pathways. The intrinsic pathway involves the generation of reactive oxygen species (ROS), which leads to mitochondrial stress and the release of cytochrome c. nih.gov This, in turn, activates a cascade of caspases, enzymes that execute the apoptotic process. nih.govsemanticscholar.org Some anthraquinone compounds have been found to elevate levels of pro-apoptotic proteins like Bax and p53 while decreasing anti-apoptotic proteins. nih.gov The activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP) are hallmark indicators of apoptosis induced by these compounds. nih.govsemanticscholar.org

| Mechanism | Key Molecular Events | Affected Cancer Cell Lines (Examples) | Reference |

|---|---|---|---|

| G2/M Cell Cycle Arrest | Upregulation of p21 and cyclin B1; Inactivation of Cdc2-cyclin B1 complex. | Human bladder carcinoma (NTUB1), Human cervical cancer (HeLa) | nih.govnih.gov |

| Apoptosis Induction | Generation of ROS, release of cytochrome c, activation of caspases, cleavage of PARP, upregulation of Bax and p53. | Human bladder carcinoma (NTUB1), Human prostate cancer (PC3), Human colon cancer (HCT116) | nih.govnih.govsemanticscholar.org |

Elucidation of Antimicrobial Action Pathways (e.g., Antibacterial, Antifungal, Antiprotozoal)

The 9,10-anthracenedione core is found in many compounds with potent antimicrobial properties. The mechanisms of action are varied and can target different cellular processes in bacteria, fungi, and protozoa.

Antibacterial Action: The antibacterial mechanisms of anthraquinones are multifaceted. They can inhibit the formation of bacterial biofilms, disrupt the integrity of the cell wall, and interfere with the synthesis of essential macromolecules like nucleic acids and proteins. nih.govrsc.org Some derivatives inhibit bacterial enzymes, such as N-acetyltransferase, or disrupt the electron transport chain in the mitochondrial respiratory system, thereby blocking energy metabolism. nih.gov The planarity of the anthraquinone structure is thought to facilitate its interaction with bacterial DNA and proteins. nih.gov The presence and nature of substituents, such as methoxy (B1213986) groups, can influence the compound's polarity and solubility, which in turn affects its antibacterial potency. nih.gov

Antifungal Action: Several anthraquinone derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. nih.govnih.govnih.gov The proposed mechanisms involve the disruption of fungal cell membranes and the inhibition of key fungal enzymes. For example, some antifungal agents target enzymes involved in ergosterol biosynthesis, a critical component of the fungal cell membrane. researchgate.net The inhibition of β-1,3-D-glucan synthesis, another essential cell wall component, is also a known mechanism for some antifungal compounds. researchgate.net Emodin, a related anthraquinone, has shown selective activity against C. albicans. mdpi.com

Antiprotozoal Action: Anthraquinones have also been investigated for their activity against various protozoan parasites. biointerfaceresearch.comresearchgate.net The mechanisms of antiprotozoal drugs are diverse, often targeting metabolic pathways unique to the parasite to ensure selective toxicity. nih.gov These can include interference with nucleic acid synthesis, protein synthesis, or specific enzymatic pathways like the dihydroorotate dehydrogenase (DHODH) enzyme in Plasmodium falciparum, the parasite responsible for malaria. nih.govnanobioletters.com Some drugs act by generating oxidative stress within the parasite. uomus.edu.iq The potential of amino-substituted 9,10-anthracenediones against Entamoeba histolytica has been noted. researchgate.net

| Activity | Proposed Mechanism of Action | Target Organisms (Examples) | Reference |

|---|---|---|---|

| Antibacterial | Inhibition of biofilm formation, cell wall disruption, inhibition of nucleic acid/protein synthesis, blockage of energy metabolism. | Staphylococcus aureus, Helicobacter pylori, Bacillus subtilis | nih.govrsc.org |

| Antifungal | Disruption of ergosterol or β-1,3-D-glucan synthesis, inhibition of fungal enzymes. | Candida albicans, Aspergillus fumigatus, Trichophyton mentagrophytes | nih.govresearchgate.netmdpi.com |

| Antiprotozoal | Interference with metabolic processes (e.g., PfDHODH inhibition), generation of oxidative stress. | Plasmodium falciparum, Entamoeba histolytica, Trichomonas vaginalis | mdpi.comresearchgate.netnanobioletters.com |

Enzyme Inhibition Kinetics and Molecular Docking Investigations

Molecular docking studies are computational techniques used to predict the binding mode and affinity of a molecule to a specific enzyme or receptor target. Such in-silico evaluations are crucial for understanding the inhibitory potential of compounds like 2,7-dimethoxyanthraquinone. Anthraquinone derivatives have been docked against various therapeutic targets.

For example, various anthraquinones have been studied as potential inhibitors of DNA gyrase, an essential bacterial enzyme, suggesting a possible mechanism for their antibacterial activity. nih.gov In the context of viral diseases, anthraquinone derivatives have been evaluated through molecular docking for their potential to inhibit key viral enzymes like the main protease of SARS-CoV-2. dnu.dp.ua Similarly, in the search for new antimalarial agents, anthraquinones from Morinda lucida showed promising binding affinities to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) in docking simulations. nanobioletters.com

These studies often reveal that the anthraquinone scaffold can fit into the active sites of enzymes, forming stable interactions through hydrogen bonds, hydrophobic interactions, and electrostatic forces. The specific substituents, such as the 2,7-dimethoxy groups, play a critical role in determining the binding orientation and energy. Designing derivatives with modified side chains can enhance binding affinity and specificity, as demonstrated in studies where new derivatives were designed based on initial docking results. nih.gov

DNA Intercalation and Binding Modes

One of the most extensively studied mechanisms for the biological activity of anthraquinones is their interaction with DNA. These planar molecules can bind to DNA through several modes, including intercalation, groove binding, and electrostatic interactions. nih.gov The specific mode of binding is heavily influenced by the nature and position of the substituents on the anthraquinone ring.

Intercalation involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. This mode of binding can cause structural distortions in the DNA, interfering with replication and transcription processes. researchgate.net However, not all anthraquinones bind via classical intercalation.

The position of side chains is a critical determinant of the binding mode. For instance, molecular modeling has suggested that anthraquinones substituted at the 2,6 positions may bind to DNA via a "threading mode," where the side chains pass through the DNA grooves. Studies on 2,6- and 2,7-disubstituted amido-anthraquinones have shown that these regioisomers can exhibit high selectivity for G-quadruplex DNA over duplex DNA, which is a desirable trait for anticancer agents targeting telomerase. semanticscholar.org In contrast, other substitution patterns may favor binding to the minor groove of the DNA. nih.gov The choice between intercalation and groove binding significantly affects the subsequent photochemical and photophysical properties of the compound when bound to DNA. nih.gov

Antioxidant Mechanisms at a Molecular Level

While some anthraquinones are known to generate ROS to induce cytotoxicity, others can act as antioxidants by scavenging free radicals. The antioxidant capacity is typically associated with the presence of phenolic hydroxyl groups, which can donate a hydrogen atom to a free radical, thereby neutralizing it. nih.gov This process often involves a hydrogen atom transfer (HAT) mechanism. nih.gov

Structure-Activity Correlation for Diverse Biological Effects

The biological activity of 9,10-Anthracenedione, 2,7-dimethoxy- is intrinsically linked to its chemical structure. The correlation between the molecular architecture and the observed biological effects provides a framework for designing more potent and selective therapeutic agents.

Cytotoxicity and Anticancer Activity: The substitution pattern on the anthraquinone nucleus is paramount for anticancer efficacy. The presence of side chains at the 2,7 positions has been shown to enhance selectivity for G-quadruplex DNA, which is often overexpressed in cancer cells, while potentially reducing toxicity. semanticscholar.org The ability to induce ROS is another key factor, and modifications to the core structure can modulate this property to enhance tumor cell killing. nih.gov

Antimicrobial Activity: For antibacterial effects, the polarity of the substituents plays a significant role. nih.gov Methoxy groups, as present in 2,7-dimethoxyanthraquinone, alter the lipophilicity of the molecule, which can affect its ability to penetrate bacterial cell walls and membranes. The rigid planar structure is crucial for interactions with bacterial targets, but solubility, influenced by substituents, is also key for activity. nih.govrsc.org

DNA Binding: The 2,7-disubstitution pattern directly influences the mode of DNA interaction. As discussed, this can lead to G-quadruplex selectivity or a threading binding mode, distinct from the classical intercalation seen with other substitution patterns. semanticscholar.org This specificity in DNA binding is a critical aspect of the structure-activity relationship for anthraquinone-based drugs.

Derivatization Chemistry and Functional Group Modification of 9,10 Anthracenedione, 2,7 Dimethoxy

Nucleophilic Substitution Reactions for Novel Aminoanthraquinone Derivatives

The introduction of amino groups onto the anthraquinone (B42736) scaffold is a critical transformation, as aminoanthraquinones are an important class of compounds used as dyes and possess significant biological activity. While direct nucleophilic substitution of a hydrogen atom on the 2,7-dimethoxyanthraquinone ring is challenging, the methoxy (B1213986) groups themselves can, under certain conditions, act as leaving groups. More commonly, other activating or leaving groups are utilized.

A well-documented approach for synthesizing aminoanthraquinones involves the nucleophilic substitution of methoxy groups on related isomers, such as 1,4-dimethoxyanthracene-9,10-dione. mdpi.comnih.gov In these reactions, the dimethoxy compound is treated with an amine, such as butylamine, in the presence of a catalyst like iodobenzene (B50100) diacetate (PhI(OAc)₂). mdpi.com This method facilitates the amination of the anthraquinone core, yielding a variety of amino derivatives. mdpi.comnih.gov The reaction can produce mono- or di-substituted products depending on the conditions. The proposed mechanism suggests that the catalyst interacts with the methoxy group, facilitating its cleavage and forming an aromatic carbocation that is subsequently attacked by the amine nucleophile. mdpi.com

Another strategy is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which is effective on electron-deficient aromatic systems, particularly those bearing nitro groups. nih.gov While not directly applicable to 2,7-dimethoxyanthraquinone itself, nitrated derivatives could potentially undergo VNS reactions to introduce amino functionalities. The regiochemistry of such substitutions is often influenced by the steric bulk of the incoming nucleophile. nih.gov

Table 1: Examples of Nucleophilic Amination on a Dimethoxyanthraquinone Substrate Data derived from studies on 1,4-dimethoxyanthracene-9,10-dione.

| Starting Material | Reagent | Catalyst | Product(s) | Reference |

| 1,4-dimethoxyanthracene-9,10-dione | Butylamine (BuNH₂) | PhI(OAc)₂ | 2-(butylamino)anthracene-9,10-dione | mdpi.comnih.gov |

| 1,4-dimethoxyanthracene-9,10-dione | Butylamine (BuNH₂) | PhI(OAc)₂ | 2,3-(dibutylamino)anthracene-9,10-dione | mdpi.comnih.gov |

Etherification and Alkylation Strategies for Methoxy Group Manipulation

Manipulation of the methoxy groups on 9,10-Anthracenedione, 2,7-dimethoxy- is a key strategy for creating derivatives with altered solubility, electronic properties, and biological activity. This typically involves either cleavage of the methyl-oxygen bond (demethylation) to yield the corresponding dihydroxyanthraquinone, followed by re-etherification, or direct alkylation at other positions on the ring.

Demethylation and Re-etherification: The cleavage of the aryl methyl ether can be achieved using various reagents. For instance, treatment of alpha-di(lower alkoxy)anthraquinones with oleum (B3057394) at elevated temperatures (80 to 155°C) results in both cleavage of the ether bonds and subsequent sulfonation. googleapis.com This process converts dimethoxyanthraquinones into their corresponding dihydroxyanthraquinone-disulfonic acid derivatives. googleapis.com Once the free hydroxyl groups are obtained, they can be re-etherified using standard Williamson ether synthesis conditions (a base and an alkyl halide) to introduce different or more complex alkyl chains.

Alkylation of the Anthraquinone Core: Direct Friedel-Crafts alkylation on the anthraquinone nucleus is generally not feasible due to the deactivating effect of the carbonyl groups. However, alkylation can be achieved under specific conditions. The Marschalk reaction allows for the alkylation of anthraquinones that contain strong activating substituents like hydroxyl groups. colab.ws This reaction typically involves converting the anthraquinone to its leuco (reduced) form with a reducing agent like sodium dithionite. The more electron-rich leuco form can then react with aldehydes to introduce alkyl groups at the β-positions. colab.ws For 2,7-dihydroxyanthraquinone (obtained from demethylation), this method could be used to introduce substituents adjacent to the hydroxyl groups. More recent methods have also explored visible-light-induced C–H alkylation on related quinone systems, offering a modern approach to functionalization under mild, redox-neutral conditions. rsc.org

Introduction of Heteroatoms and Formation of Fused Ring Systems

Building additional heterocyclic rings onto the 2,7-dimethoxyanthraquinone framework leads to the creation of complex, polycyclic aromatic systems with unique electronic and steric properties. These fused systems are of interest in materials science and medicinal chemistry.

Strategies often begin with the introduction of reactive functional groups onto the anthraquinone core, which then serve as handles for cyclization reactions. A powerful method demonstrated on the related 1,4-dimethoxyanthraquinone (B1194249) isomer involves the synthesis of thiophene (B33073) and isothiazole (B42339) rings. researchgate.net For example, condensation of a 3-chloro-2-formyl-1,4-dimethoxyanthraquinone derivative with methyl thioglycolate can yield a fused thiophene ring. researchgate.net Similarly, reaction with ammonia (B1221849) and sulfur can lead to the formation of a fused isothiazole system. researchgate.net

Ring expansion techniques have also been employed to modify the anthraquinone core, yielding derivatives with annelated six- or seven-membered heterocycles. researchgate.netnih.govchemrxiv.orgnih.gov These methods can transform the planar anthraquinone into more complex, three-dimensional structures. Such chemical modifications are explored to create novel derivatives that can overcome challenges like multidrug resistance in cancer cells. researchgate.netnih.gov

Table 2: Synthesis of Fused Heterocyclic Systems on Dimethoxyanthraquinone Precursors Data derived from studies on 1,4-dimethoxyanthraquinone derivatives.

| Precursor | Reagents | Fused Ring System | Reference |

| 3-chloro-2-formyl-1,4-dimethoxyanthraquinone | Methyl thioglycolate, base | Thiophene | researchgate.net |

| 3-chloro-2-formyl-1,4-dimethoxyanthraquinone | Ammonia, Sulfur | Isothiazole | researchgate.net |

Impact of Substituents on Electronic and Steric Properties

The derivatization of 9,10-Anthracenedione, 2,7-dimethoxy- profoundly affects its electronic and steric characteristics. The nature and position of the substituents can be used to tune properties such as redox potential, color (light absorption), and molecular geometry.

Electronic Effects: The redox potential of the anthraquinone core is highly sensitive to the electronic nature of its substituents. nih.gov Electron-donating groups (EDGs), like the methoxy (-OCH₃) or amino (-NH₂) groups, increase the electron density on the quinone system. This generally lowers the reduction potential (makes it more negative), which can be a desirable trait for applications like redox flow batteries. acs.orgjcesr.org Conversely, introducing electron-withdrawing groups (EWGs) increases the redox potential. jcesr.org Computational studies have established a clear relationship between the LUMO (Lowest Unoccupied Molecular Orbital) energy and the reduction potential, which can be used to predict the properties of new derivatives. acs.org The introduction of amino groups via nucleophilic substitution also causes a significant bathochromic (red) shift in the molecule's UV-visible absorption spectrum, altering its color. beilstein-journals.org

Table 3: Influence of Substituent Type on Anthraquinone Redox Potential

| Substituent Type | Example Group | Effect on Electron Density | Effect on Redox Potential | Reference |

| Electron-Donating | -OCH₃, -OH, -NH₂ | Increase | Decrease (more negative) | nih.govacs.orgresearchgate.net |

| Electron-Withdrawing | -Cl, -SO₃H | Decrease | Increase (more positive) | nih.govjcesr.orgresearchgate.net |

Steric Effects: The introduction of bulky substituents or the formation of fused ring systems can induce significant steric strain, forcing the normally planar anthraquinone skeleton to adopt nonplanar, twisted, or even helical conformations. researchgate.net For example, the synthesis of molecules with three fused anthraquinone units resulted in helical structures with unusually short contacts between the inner carbonyl groups, indicating severe steric hindrance. researchgate.net This distortion from planarity impacts crystal packing and can introduce chirality into the molecule, which is relevant for applications in materials science and asymmetric catalysis.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling the position of new functional groups (regioselectivity) is paramount in the synthesis of well-defined anthraquinone derivatives. The inherent electronic properties of the 2,7-dimethoxy substituted core guide the outcome of many reactions.

The two methoxy groups at the β-positions (C2, C7) are electron-donating through resonance. This increases the electron density at the ortho and para positions relative to the methoxy groups. Consequently, the α-positions (C1, C3, C6, C8) are activated towards electrophilic substitution reactions, should the conditions overcome the general deactivation by the carbonyl groups.

In nucleophilic substitution reactions, regioselectivity is often dictated by the leaving group's position or the reaction mechanism. For instance, in the Vicarious Nucleophilic Substitution (VNS) on nitroaromatics, the nucleophile typically adds to the ortho or para position relative to the nitro group, with steric factors playing a crucial role in the final site of attack. nih.gov Synthetic strategies for preparing polysubstituted quinones often rely on sequences of reactions where regioselectivity is carefully controlled at each step, for example, through Diels-Alder reactions or the functionalization of pre-formed naphthols. researchgate.net While many reactions on the flat anthraquinone ring are not stereoselective, the creation of fused, sterically congested systems can lead to axially chiral molecules, where the barrier to rotation around a single bond creates stable, non-superimposable mirror-image isomers (atropisomers). researchgate.net

Advanced Analytical Methodologies for Research and Discovery

Advanced Chromatographic Separations for Complex Mixture Analysis and Isolation

The isolation and purification of 9,10-Anthracenedione, 2,7-dimethoxy- from intricate matrices, such as synthetic reaction mixtures or natural product extracts, necessitate advanced chromatographic techniques. Recycling Preparative High-Performance Liquid Chromatography (HPLC) stands out as a powerful tool for achieving high-purity separation of closely related isomers or compounds with similar physicochemical properties.

In a typical Recycling Preparative HPLC setup, the sample containing 9,10-Anthracenedione, 2,7-dimethoxy- is injected onto a preparative column. The eluent is then circulated multiple times through the column, effectively extending the column length and enhancing the resolution between the target compound and its impurities. This technique is particularly advantageous when dealing with complex mixtures where a single pass is insufficient to achieve baseline separation. The process allows for the isolation of 9,10-Anthracenedione, 2,7-dimethoxy- with a high degree of purity, which is essential for subsequent structural elucidation and bioactivity studies.

Illustrative Parameters for Recycling Preparative HPLC Separation:

| Parameter | Value |

| Column | C18, 250 x 20 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Water (70:30, v/v) |

| Flow Rate | 10 mL/min |

| Detection | UV at 254 nm |

| Recycling Times | 5-10 cycles |

| Sample Load | 100 mg |

Integration of Hyphenated Techniques for Mechanistic Studies

Understanding the reaction mechanisms involving 9,10-Anthracenedione, 2,7-dimethoxy- is fundamental to optimizing its synthesis and exploring its chemical behavior. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for these studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for analyzing non-volatile and thermally labile compounds like 9,10-Anthracenedione, 2,7-dimethoxy-. The liquid chromatograph separates the components of a reaction mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides molecular weight and structural information for each component, enabling the identification of reactants, intermediates, products, and byproducts. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, facilitating the determination of elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable derivatives of 9,10-Anthracenedione, 2,7-dimethoxy-, or its smaller, more volatile reaction products. chrom-china.comnih.gov In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. chrom-china.comnih.gov This technique is highly effective for the qualitative and quantitative analysis of complex mixtures of volatile organic compounds that may be present in a reaction involving 9,10-Anthracenedione, 2,7-dimethoxy-. chrom-china.comnih.gov The identification of degradation and intermediate products in industrial processes involving anthraquinone (B42736) derivatives has been successfully achieved using GC-MS. chrom-china.comnih.gov

Typical LC-MS and GC-MS Parameters for Anthraquinone Analysis:

| Technique | Parameter | Typical Value |

| LC-MS | Column | C18, 150 x 2.1 mm, 3.5 µm |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | |

| Ionization Source | Electrospray Ionization (ESI) | |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | |

| GC-MS | Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium | |

| Temperature Program | 100°C to 300°C at 10°C/min | |

| Ionization Source | Electron Ionization (EI) | |

| Mass Analyzer | Quadrupole |

Advanced Detection Techniques for Trace Analysis in Research Matrices

The detection of 9,10-Anthracenedione, 2,7-dimethoxy- at trace levels is often required in environmental monitoring, metabolism studies, and quality control. Advanced detection techniques coupled with chromatographic separations provide the necessary sensitivity and selectivity for such analyses.

Tandem Mass Spectrometry (MS/MS), often used in conjunction with LC or GC, is a powerful technique for trace analysis. In an LC-MS/MS experiment, a specific ion (the precursor ion) corresponding to 9,10-Anthracenedione, 2,7-dimethoxy- is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for quantification at very low concentrations.

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is another valuable technique. A DAD detector acquires the entire UV-Vis spectrum of the eluent, providing information about the spectral purity of the chromatographic peaks and aiding in the identification of 9,10-Anthracenedione, 2,7-dimethoxy- based on its characteristic UV-Vis absorption spectrum.

Method Development for Characterization of Reaction Intermediates

The synthesis of substituted anthraquinones can involve several steps and the formation of transient reaction intermediates. researchgate.net The characterization of these often unstable species is crucial for understanding the reaction pathway and optimizing reaction conditions.

Developing analytical methods to capture and characterize these intermediates is a significant challenge. Techniques such as stop-flow analysis coupled with rapid-scanning spectroscopy (e.g., UV-Vis or NMR) can be employed to monitor the reaction in real-time. For reactions that can be quenched, LC-MS analysis of the reaction mixture at different time points can provide snapshots of the evolving chemical composition, allowing for the identification of intermediates. In the synthesis of related complex molecules, the reactivity of dimethoxyanthraquinone intermediates has been a key factor in the synthetic strategy. researchgate.net

Computational chemistry can also play a role in predicting the structures and spectral properties of potential intermediates, which can then be targeted for experimental detection. The combination of these advanced analytical and computational approaches provides a powerful toolkit for the detailed characterization of reaction intermediates in the chemistry of 9,10-Anthracenedione, 2,7-dimethoxy-.

Future Research Directions and Emerging Paradigms

Exploration of Novel and Non-Conventional Synthetic Pathways

Future research will likely focus on developing more efficient and sustainable methods for the synthesis of 9,10-Anthracenedione, 2,7-dimethoxy-. Traditional methods for synthesizing anthraquinone (B42736) derivatives, such as the Friedel-Crafts acylation followed by cyclization, often involve harsh reaction conditions and the use of hazardous reagents. researchgate.netdovepress.com

Emerging paradigms in chemical synthesis offer promising alternatives. Microwave-assisted organic synthesis, for instance, has been shown to drastically reduce reaction times and improve yields for various organic compounds, including some anthraquinone derivatives. rasayanjournal.co.in Future investigations could explore the application of microwave irradiation to the synthesis of 2,7-dimethoxyanthraquinone, potentially leading to a more energy-efficient and scalable process.

Furthermore, the development of "green" synthetic routes is a critical area of future research. This includes the use of environmentally benign solvents, such as water, and non-toxic, reusable catalysts. tandfonline.comresearchgate.net Research into catalytic systems like alum in aqueous media for the synthesis of anthraquinone derivatives provides a foundation for developing similar green methodologies for 9,10-Anthracenedione, 2,7-dimethoxy-. tandfonline.comresearchgate.net Such approaches would not only enhance the economic viability of its production but also minimize its environmental footprint.

Advanced Computational Design for Rational Drug Discovery and Material Development

The application of advanced computational tools is poised to revolutionize the discovery and design of novel drugs and materials based on the 9,10-Anthracenedione, 2,7-dimethoxy- scaffold. Computational chemistry techniques, such as Density Functional Theory (DFT), can be employed to predict the electronic and spectroscopic properties of this molecule, providing insights into its potential applications. uclouvain.be

In the realm of drug discovery, in silico methods can be utilized to screen 9,10-Anthracenedione, 2,7-dimethoxy- and its virtual derivatives against various biological targets. Molecular docking and dynamics simulations can elucidate the binding modes and affinities of these compounds with specific proteins, such as DNA gyrase B in Mycobacterium tuberculosis, a validated target for antitubercular drugs. nih.gov This rational, computer-aided drug design approach can significantly accelerate the identification of lead compounds for further preclinical development.

For material science applications, computational modeling can predict the properties of polymers and other materials incorporating the 2,7-dimethoxyanthraquinone moiety. whiterose.ac.uk For example, simulations can help in designing novel electroactive polymers for applications in organic electronics or intelligent packaging materials. researchgate.netmdpi.com By understanding the structure-property relationships at a molecular level, researchers can tailor materials with specific desired characteristics.

Development of Multi-Functional Materials Incorporating Anthracenedione Scaffolds

The unique photophysical and electrochemical properties of the anthraquinone core suggest that 9,10-Anthracenedione, 2,7-dimethoxy- could be a valuable building block for the development of multi-functional materials. Future research is expected to explore the incorporation of this compound into various material architectures to impart novel functionalities.

One promising area is the development of advanced polymers. Anthraquinone-based polymers have been investigated for their redox activity and electrochromic properties. researchgate.net By integrating the 2,7-dimethoxy substituted anthraquinone unit into polymer backbones, it may be possible to create materials with tunable optical and electronic properties for applications in sensors, displays, and energy storage devices. For instance, metal-organic frameworks (MOFs) incorporating anthraquinone-based ligands have shown potential as cathode materials for lithium-ion batteries. mdpi.com

Another emerging paradigm is the creation of "intelligent" or "smart" materials. For example, anthraquinone derivatives have been explored for their use in intelligent packaging, where they can act as sensors to indicate changes in the food's condition. mdpi.com The specific substitution pattern of 9,10-Anthracenedione, 2,7-dimethoxy- may offer unique advantages in terms of sensitivity and selectivity for such applications.

Deepening Mechanistic Understanding of Molecular Interactions in Complex Biological Systems

A fundamental understanding of how 9,10-Anthracenedione, 2,7-dimethoxy- interacts with biological macromolecules is crucial for its potential therapeutic applications. While the biological activities of many natural anthraquinones are well-documented, the specific molecular mechanisms of their synthetic derivatives are often less understood. nih.gov

Future research should focus on elucidating the precise molecular interactions of 2,7-dimethoxyanthraquinone with its biological targets. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information of the compound bound to a target protein. This information is invaluable for understanding the basis of its biological activity and for guiding the design of more potent and selective analogs.

Moreover, investigating the metabolism and potential toxicity of 9,10-Anthracenedione, 2,7-dimethoxy- is essential. Studies on its absorption, distribution, metabolism, and excretion (ADME) properties will be critical for its development as a potential therapeutic agent. The interaction of anthraquinone derivatives with cellular components and their potential to induce oxidative stress are also important areas for future investigation.

Sustainable Synthesis and Environmental Considerations in Industrial Applications

As with any chemical compound intended for larger-scale application, the sustainability of its synthesis and its environmental impact are paramount considerations. Future research must address the development of environmentally friendly and economically viable production processes for 9,10-Anthracenedione, 2,7-dimethoxy-.

This includes the principles of green chemistry, such as the use of renewable starting materials, atom economy, and the reduction of waste. tandfonline.com The anthraquinone process for hydrogen peroxide production, for example, highlights the industrial potential of anthraquinone derivatives, but also underscores the need for efficient and clean production methods. slchemtech.comresearchgate.net

Furthermore, a thorough assessment of the environmental fate and potential ecotoxicity of 9,10-Anthracenedione, 2,7-dimethoxy- is necessary. Anthraquinones have been identified as emerging environmental contaminants, and their presence in various environmental compartments warrants further investigation. nih.gov Understanding the biodegradability and potential for bioaccumulation of this specific derivative will be crucial for ensuring its safe and sustainable use in any future industrial applications. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.